
Gastrin-releasing peptide 10, ala(6)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gastrin-releasing peptide 10, ala(6)-, also known as Gastrin-releasing peptide 10, ala(6)-, is a useful research compound. Its molecular formula is C48H69N17O11S and its molecular weight is 1092.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Gastrin-releasing peptide 10, ala(6)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gastrin-releasing peptide 10, ala(6)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Gastrin-releasing peptide (GRP) is a regulatory peptide that has a stimulatory growth effect and may have a role in human cancer . GRP-10, the COOH-terminal decapeptide of gastrin-releasing peptide, is a bombesin-like peptide that stimulates gastrin, insulin, and glucagon secretion . An analog of GRP-10, [Ala6]GRP-10, has been synthesized to inhibit GRP-10's stimulation of insulin secretion both in vivo and in vitro, as well as glucagon secretion in vivo, while potentiating the stimulation of gastrin secretion . The amino acid sequence of this peptide is H-Gly-Asn-Trp-Ala-Ala-Gly-His-Leu-Met-NH2 .
[Ala6]GRP-10 as an Inhibitor
[Ala6]GRP-10 inhibits GRP-10's stimulation of insulin and glucagon secretion . The stimulation of insulin and gastrin secretion by GRP-10 has been ascribed to a direct effect on B- and G-cells, suggesting that there are two subtypes of receptors for bombesin-like peptides in mammalian tissues .
GRP and Cancer
GRP is an autocrine growth factor for a number of gastrointestinal cancers . Over-expression of GRP has been observed in human esophageal squamous cell carcinoma (ESCC) samples . GRP receptor expression has been evaluated in human non-neoplastic and neoplastic breast tissues and in axillary lymph node metastases . Many inhibitors targeting GRP signaling have been developed and tested as anticancer compounds, showing promising preclinical and early phase clinical results .
GRP Receptor Targeting
Q & A
Basic Research Questions
Q. What are the critical structural and functional considerations when designing experiments involving Gastrin-releasing peptide 10, ala(6)- (GRP10-A6)?
- Methodological Answer : Focus on characterizing the peptide's stability, receptor binding affinity (e.g., GRPR), and secondary structure (via circular dichroism or NMR). Ensure purity is validated using HPLC (>95%) and mass spectrometry. Batch-to-batch variability in salt content or impurities may affect bioactivity, so request peptide content analysis if using sensitive assays .
Q. How should researchers address inconsistencies in reported bioactivity data for GRP10-A6 across studies?
- Methodological Answer : Compare experimental conditions, such as cell lines (e.g., differences in GRPR expression), peptide solubility protocols (e.g., use of TFA removal), and assay endpoints (e.g., calcium flux vs. proliferation). Replicate experiments across multiple biological replicates (n ≥ 3) and include positive/negative controls to isolate confounding variables .
Q. What are the best practices for validating GRP10-A6 in preclinical models to ensure translational relevance?
- Methodological Answer : Use species-specific receptor homology analyses to confirm target engagement. For in vivo studies, optimize pharmacokinetics (e.g., half-life via PEGylation) and validate dosing regimens using LC-MS/MS quantification. Include sham controls to account for nonspecific effects .
Advanced Research Questions
Q. How can computational modeling improve the design of GRP10-A6 analogs with enhanced stability or receptor specificity?
- Methodological Answer : Apply molecular dynamics simulations to predict conformational stability under physiological conditions (e.g., pH 7.4). Use docking algorithms (e.g., AutoDock Vina) to screen analogs against GRPR crystal structures. Validate predictions with alanine-scanning mutagenesis and SPR binding assays .
Q. What statistical approaches are recommended for resolving contradictions in GRP10-A6’s role in cancer progression versus homeostasis?
- Methodological Answer : Employ meta-analysis frameworks to aggregate data from heterogeneous studies, adjusting for variables like tumor microenvironment (hypoxia, stromal interactions) and peptide dosage. Use Bayesian hierarchical models to quantify uncertainty in effect sizes .
Q. How can researchers mitigate variability in GRP10-A6 quantification across LC-MS/MS platforms?
- Methodological Answer : Standardize sample preparation (e.g., solid-phase extraction) and use isotopically labeled internal standards (e.g., [¹³C]-GRP10-A6). Validate method sensitivity via limit of detection (LOD) and limit of quantification (LOQ) calculations across ≥3 independent runs .
Q. What regulatory challenges arise when translating GRP10-A6 from research-grade to GMP-compliant synthesis?
- Methodological Answer : Address impurities (e.g., deamidation products) via ICH Q3 guidelines. Engage with regulatory agencies early via pre-IND meetings to align on critical quality attributes (CQAs) like sterility, endotoxin levels, and stability under ICH accelerated aging conditions .
Q. Methodological Frameworks for Research Design
Q. How to formulate a hypothesis-driven research question for GRP10-A6 using FINER criteria?
- Methodological Answer : Ensure the question is Feasible (e.g., "Does GRP10-A6 inhibit NSCLC proliferation in murine models?"), Novel (addresses gaps in GRPR signaling crosstalk), Ethical (use of approved animal protocols), and Relevant (implications for peptide-based oncology therapeutics) .
Q. What variables should be prioritized in multivariate analyses of GRP10-A6’s therapeutic efficacy?
- Methodological Answer : Include independent variables (e.g., peptide concentration, administration route) and dependent variables (e.g., tumor volume, biomarker expression). Control for covariates like animal weight, immune status, and batch-specific peptide purity .
Q. Data Reproducibility and Reporting
Q. How to ensure reproducibility of GRP10-A6 experiments in compliance with journal guidelines?
- Methodological Answer : Document all synthesis parameters (e.g., resin type, cleavage conditions) and analytical validation steps (HPLC gradients, MS parameters) in supplementary materials. Adhere to ARRIVE 2.0 guidelines for in vivo studies and deposit raw data in public repositories (e.g., Zenodo) .
Propriétés
Numéro CAS |
109708-38-5 |
---|---|
Formule moléculaire |
C48H69N17O11S |
Poids moléculaire |
1092.2 g/mol |
Nom IUPAC |
(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C48H69N17O11S/c1-24(2)12-33(45(73)62-32(41(51)69)10-11-77-5)63-46(74)35(14-28-19-52-22-56-28)61-40(68)21-55-42(70)25(3)58-43(71)26(4)59-44(72)34(13-27-18-54-31-9-7-6-8-30(27)31)64-47(75)36(15-29-20-53-23-57-29)65-48(76)37(16-38(50)66)60-39(67)17-49/h6-9,18-20,22-26,32-37,54H,10-17,21,49H2,1-5H3,(H2,50,66)(H2,51,69)(H,52,56)(H,53,57)(H,55,70)(H,58,71)(H,59,72)(H,60,67)(H,61,68)(H,62,73)(H,63,74)(H,64,75)(H,65,76)/t25-,26-,32-,33-,34-,35-,36-,37-/m0/s1 |
Clé InChI |
WYUUGVDFQBTSHD-DLAKYZDZSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(=O)N)NC(=O)CN |
SMILES canonique |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN |
Key on ui other cas no. |
109708-38-5 |
Séquence |
GNHWAAGHLM |
Synonymes |
6-Ala-gastrin-releasing peptide 10 gastrin-releasing peptide 10, Ala(6)- gastrin-releasing peptide 10, alanine(6)- GRP-10, Ala(6) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.